APX-115 APX-115
Brand Name: Vulcanchem
CAS No.: 1395946-75-4
VCID: VC4521141
InChI: InChI=1S/C17H17N3O.ClH/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15;/h3-7,9-12,19H,2,8H2,1H3;1H
SMILES: CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3.Cl
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8 g/mol

APX-115

CAS No.: 1395946-75-4

Cat. No.: VC4521141

Molecular Formula: C17H18ClN3O

Molecular Weight: 315.8 g/mol

* For research use only. Not for human or veterinary use.

APX-115 - 1395946-75-4

Specification

CAS No. 1395946-75-4
Molecular Formula C17H18ClN3O
Molecular Weight 315.8 g/mol
IUPAC Name 5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one;hydrochloride
Standard InChI InChI=1S/C17H17N3O.ClH/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15;/h3-7,9-12,19H,2,8H2,1H3;1H
Standard InChI Key YEEIHSUMLNXRMI-UHFFFAOYSA-N
SMILES CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3.Cl
Canonical SMILES CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3.Cl

Introduction

Mechanism of Action: Targeting ROS Signaling Pathways

Inhibition of NOX-Derived ROS Production

APX-115 binds to NOX isoforms, inhibiting their enzymatic activity and reducing intracellular and extracellular ROS levels. In collagen-stimulated platelets, APX-115 suppressed ROS generation by 68%, leading to downstream inhibition of tyrosine phosphorylation-dependent pathways, including spleen tyrosine kinase (Syk) and phospholipase Cγ2 . This mechanism preserves protein tyrosine phosphatase activity, which regulates calcium mobilization and integrin αIIbβ3 activation .

Modulation of Inflammatory and Fibrotic Pathways

Therapeutic Applications of APX-115

Diabetic Nephropathy and Renal Protection

APX-115 improved renal outcomes in type 2 diabetic (db/db) mice and NOX5 transgenic models:

  • Urinary albumin/creatinine ratio: Reduced by 48%

  • Glomerular hypertrophy: 35% decrease in mesangial expansion

  • Podocyte injury: Restored podocin expression by 2.1-fold

Comparisons with losartan, a renin-angiotensin system inhibitor, revealed comparable efficacy in reducing albuminuria and fibrosis .

ParameterDiabetic ControlAPX-115Losartan
Urinary albumin (mg/day)12.4 ± 1.86.5 ± 1.2*7.1 ± 1.4*
Glomerular volume (μm³)2.8 × 10⁶ ± 0.31.9 × 10⁶ ± 0.2*2.1 × 10⁶ ± 0.3*
Fibrosis score (0–4)3.2 ± 0.41.8 ± 0.3*2.0 ± 0.3*

*Data from . p < 0.05 vs. diabetic control.

COVID-19: Targeting Viral Entry and Inflammation

APX-115 inhibits NOX2 in endosomes, obstructing SARS-CoV-2 entry by 70% in vitro . A Phase II trial (NCT04833656) is evaluating its efficacy in 80 COVID-19 patients, with preliminary data showing:

  • Viral load reduction: 1.8 log10 copies/mL vs. placebo

  • Safety: No severe adverse events in Phase I

Preclinical and Clinical Development Timeline

Key Preclinical Findings

  • 2017: APX-115 showed renoprotection in db/db mice, reducing albuminuria by 48% .

  • 2020: Demonstrated efficacy in NOX5 transgenic mice, improving insulin sensitivity (HOMA-IR reduced by 35%) .

  • 2023: Improved mitochondrial biogenesis in diabetic kidneys, restoring PGC1α expression by 2.2-fold .

Clinical Progress

  • 2021: FDA approval for Phase II COVID-19 trial .

  • 2025: Ongoing Phase II trials in thrombosis (estimated completion: Q4 2026) .

Future Directions and Challenges

While APX-115’s pan-NOX inhibition offers broad therapeutic potential, challenges include:

  • Isoform selectivity: Potential off-target effects in tissues with high NOX4 expression.

  • Human data: Limited clinical evidence beyond Phase II COVID-19 trials.

Ongoing research focuses on combinatorial therapies with antidiabetic agents (e.g., SGLT2 inhibitors) to enhance renal outcomes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator